2-Cyclohexen-1-one, 2-(hydroxymethyl)-
Description
Significance of Cyclohexenone Scaffolds in Advanced Organic Synthesis and Chemical Biology
Cyclohexenone scaffolds are fundamental building blocks in the field of organic chemistry due to their prevalence in the core structure of numerous complex molecules. Optically active cyclohexenone derivatives are particularly prized as precursors in the synthesis of natural products and pharmaceutically active compounds. mdpi.com Their utility is demonstrated in the preparation of a wide array of biologically significant molecules. mdpi.comresearchgate.net
The strategic importance of the cyclohexenone ring extends to medicinal chemistry, where it is increasingly used as a bioisostere for benzene (B151609) rings. acs.org Replacing an aromatic ring with a saturated or partially saturated six-membered ring, like cyclohexane (B81311) or cyclohexene (B86901), can improve a drug candidate's properties, such as solubility and metabolic stability, while aiming to preserve its biological activity. acs.org In chemical biology, cyclohexenone derivatives are recognized for their electrophilic nature, which allows them to interact with biological nucleophiles like cysteine residues in proteins, potentially leading to enzyme inhibition and the disruption of cellular pathways. researchgate.net This reactivity underpins their investigation for various therapeutic applications.
Structural Characteristics and Fundamental Chemical Importance of 2-Cyclohexen-1-one (B156087), 2-(hydroxymethyl)-
The structure of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- is defined by a six-membered carbon ring containing a ketone at the C1 position and a carbon-carbon double bond between C2 and C3. A key feature is the hydroxymethyl (-CH₂OH) group attached to the C2 position. This substitution pattern combines the characteristic reactivity of an α,β-unsaturated ketone with that of a primary allylic alcohol.
The fundamental chemical importance of this compound lies in its dual functionality, which makes it a versatile intermediate for further chemical transformations. The α,β-unsaturated ketone system is an excellent Michael acceptor, susceptible to 1,4-conjugate addition by a wide range of nucleophiles. nih.gov Simultaneously, the primary hydroxymethyl group can be readily oxidized to an aldehyde, yielding 2-formyl-2-cyclohexenone. nih.gov This transformation creates a doubly-activated system that is highly useful in various cycloaddition reactions. nih.gov The preparation of 2-(hydroxymethyl)-2-cyclohexenone can be achieved in high yield through the Baylis-Hillman reaction of 2-cyclohexen-1-one and formaldehyde (B43269). nih.gov
Table 1: Chemical and Physical Properties of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- This table summarizes key computed and experimental properties for the title compound.
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| IUPAC Name | 2-(hydroxymethyl)cyclohex-2-en-1-one |
| Molecular Weight | 126.15 g/mol |
| CAS Number | 56393-79-4 |
Data sourced and compiled from chemical literature.
Table 2: Chemical and Physical Properties of 2-Cyclohexen-1-one For context, this table presents the properties of the parent compound, 2-Cyclohexen-1-one.
| Property | Value | Source |
| Molecular Formula | C₆H₈O | nist.gov |
| Molecular Weight | 96.13 g/mol | sigmaaldrich.com |
| CAS Number | 930-68-7 | nist.gov |
| Density | 0.993 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Boiling Point | 171-173 °C | chemicalbook.comsigmaaldrich.com |
| Melting Point | -53 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.488 | chemicalbook.comsigmaaldrich.com |
Properties
IUPAC Name |
2-(hydroxymethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h3,8H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIIXACBPZLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(=O)C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452428 | |
| Record name | 2-Cyclohexen-1-one, 2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105956-40-9 | |
| Record name | 2-Cyclohexen-1-one, 2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyclohexen 1 One, 2 Hydroxymethyl and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the 2-Cyclohexen-1-one (B156087), 2-(hydroxymethyl)- Scaffold
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.infiveable.me For the 2-Cyclohexen-1-one, 2-(hydroxymethyl)- scaffold, the analysis involves several key disconnections to identify potential synthetic pathways.
The most intuitive disconnection is the C-C bond between the carbonyl carbon (C2) and the hydroxymethyl group. This functional group interconversion (FGI) approach points to 2-cyclohexen-1-one as a direct precursor. The synthesis would then involve a formylation or hydroxymethylation at the α-position. This is a common strategy for functionalizing α,β-unsaturated systems.
A second strategic disconnection involves breaking the cyclohexene (B86901) ring itself. Two primary strategies emerge from this approach:
The Robinson Annulation: This powerful ring-forming reaction builds a cyclohexenone from a methyl vinyl ketone and a ketone enolate. fiveable.mejk-sci.com Retrosynthetically, this disconnects the ring into two acyclic or simpler cyclic components, suggesting a pathway that constructs the core ring system as a key step.
The Diels-Alder Reaction: This [4+2] cycloaddition reaction is a highly efficient method for forming six-membered rings. pageplace.de The retrosynthetic disconnection breaks the cyclohexenone into a diene and a dienophile. The challenge then lies in choosing the appropriate diene and dienophile that will yield the desired substitution pattern after the reaction.
Direct Synthetic Routes to 2-Cyclohexen-1-one, 2-(hydroxymethyl)-
Direct synthetic routes aim to introduce the hydroxymethyl group onto a pre-existing cyclohexenone ring in a single step.
One of the most effective methods for this transformation is the Morita-Baylis-Hillman (MBH) reaction . This reaction couples an α,β-unsaturated ketone, such as 2-cyclohexen-1-one, with an aldehyde, in this case, formaldehyde (B43269). The reaction is typically catalyzed by a nucleophilic catalyst like a tertiary phosphine (B1218219) or amine. organic-chemistry.org Research has shown that using catalysts like tributylphosphine (B147548) can lead to excellent yields of 2-hydroxymethyl-2-cyclopenten-1-one, a related five-membered ring analogue, and this principle is applicable to the six-membered ring system. organic-chemistry.org The efficiency of the MBH reaction can be highly dependent on the solvent system used. organic-chemistry.org
Another direct approach involves the base-catalyzed aldol (B89426) condensation of cyclohexanone (B45756) with formaldehyde. google.comgoogle.comguidechem.com This method can form various cyclohexanone-formaldehyde resins, but by controlling the stoichiometry and reaction conditions, the formation of the monohydroxymethylated product can be favored. google.comguidechem.com Patents describe processes where cyclohexanone reacts with aqueous formaldehyde in the presence of a caustic alkali catalyst, such as sodium hydroxide. google.comgoogle.com The temperature and pH of the reaction are critical parameters that must be controlled to achieve the desired product and prevent polymerization. google.com
The Mannich reaction represents another pathway, where cyclohexanone reacts with formaldehyde and a secondary amine (like diethylamine) to form a Mannich base. chegg.com Subsequent elimination of the amine can yield the α,β-unsaturated system, although this is a multi-step process from the saturated ketone.
Multi-Step Syntheses Involving Key Precursors and Cycloaddition Reactions for the Construction of Substituted Cyclohexenones
Multi-step syntheses provide the flexibility to construct highly substituted and complex cyclohexenone analogues. These routes often rely on powerful carbon-carbon bond-forming reactions to build the core ring structure.
The Robinson Annulation is a classic and widely used method for synthesizing cyclohexenone rings. fiveable.mejk-sci.com It involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to close the ring. fiveable.meacs.org This method is exceptionally versatile for creating a wide range of substituted cyclohexenones from simpler acyclic precursors. acs.org While traditionally base-catalyzed, modern variations can employ acid catalysis or organocatalysis. jk-sci.com
Diels-Alder reactions offer a powerful and stereocontrolled route to cyclohexene derivatives. pageplace.de This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. pageplace.de To synthesize a cyclohexenone scaffold, a ketene (B1206846) equivalent or an α,β-unsaturated carbonyl compound can be used as the dienophile. For example, phenyl vinyl sulfone can act as a synthetic equivalent for ethylene, reacting with dienes to form adducts that can be converted to cyclohexenones. pageplace.de The high degree of regioselectivity and stereoselectivity makes the Diels-Alder reaction a cornerstone of complex molecule synthesis. pageplace.deacs.org
Other notable cycloaddition strategies include:
[5+1] Cycloaddition: Cationic Rh(I) catalysis can facilitate the reaction of vinylcyclopropanes with carbon monoxide (CO) to produce substituted cyclohexenones. organic-chemistry.org
Photochemical [2+2] Cycloaddition: The reaction between an enone and an alkene can proceed via a stepwise mechanism involving a diradical intermediate to form a cyclobutane (B1203170) ring, which can be further manipulated. wikipedia.org
These multi-step approaches allow for the strategic introduction of various substituents onto the cyclohexenone core, which can then be further functionalized to install the hydroxymethyl group.
Asymmetric Synthesis Approaches to Chiral Derivatives of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-
The synthesis of chiral, enantiomerically pure cyclohexenone derivatives is of significant interest due to their role as building blocks for biologically active molecules. acs.orgnih.govnih.gov Asymmetric synthesis aims to control the stereochemistry of the product, yielding one enantiomer in excess.
Organocatalysis has emerged as a powerful tool for these transformations. rsc.orgyoutube.com Chiral organic molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity. jk-sci.comrsc.org
Asymmetric Robinson Annulation: Chiral primary-secondary diamines or diarylprolinol silyl (B83357) ethers can catalyze the Robinson annulation to produce chiral cyclohexenones with excellent enantioselectivities (ee). acs.orgrsc.org
Asymmetric Michael Additions: Chiral quaternary ammonium (B1175870) salts can catalyze the enantioselective Michael addition, which is a key step in some routes to chiral cyclohexenones. rsc.org
Asymmetric Morita-Baylis-Hillman Reaction: Chiral BINOL-derived Brønsted acids have been successfully used to catalyze the MBH reaction between cyclohexenone and aldehydes, producing chiral allylic alcohols with high enantioselectivity. organic-chemistry.org
Biocatalysis offers a green and highly selective alternative. Enzymes, particularly ene-reductases from the Old Yellow Enzyme family, can be used for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. This process breaks the symmetry of the starting material to generate chiral cyclohexenones with quaternary stereocenters in very high enantiomeric excess (up to >99% ee). nih.govacs.orgresearchgate.net
Chiral auxiliaries are another established method. A chiral molecule is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. This approach has been used to synthesize chiral 4,4-dialkylcyclohexenones from chiral bicyclic lactams. acs.org
| Method | Catalyst/Auxiliary | Key Transformation | Reported Outcome | Reference |
|---|---|---|---|---|
| Organocatalytic Robinson Annulation | Chiral diarylprolinol silyl ether | Asymmetric annulation of β-keto esters and α,β-unsaturated aldehydes | Good to excellent yields and enantioselectivities | rsc.org |
| Biocatalytic Desymmetrization | Ene-reductase (e.g., YqjM, OPR3) | Asymmetric reduction of 2,5-cyclohexadienones | High yields and excellent enantioselectivities (>99% ee) | nih.govacs.org |
| Organocatalytic MBH Reaction | (R)-3,3'-(3,5-dimethylphenyl)-H8-BINOL | Asymmetric addition of aldehydes to cyclohexenone | Up to 84% yield and 88% ee | organic-chemistry.org |
| Chiral Auxiliary | Chiral bicyclic lactams | Asymmetric synthesis of 4,4-dialkylcyclohexenones | High enantiomeric purity | acs.org |
Green Chemistry Considerations and Sustainable Methodologies in the Synthesis of Substituted Cyclohexenones
Green chemistry principles focus on designing chemical processes that are environmentally benign, reduce waste, and are energy-efficient. Several modern methodologies for synthesizing substituted cyclohexenones align with these principles.
Biocatalysis , as mentioned in the asymmetric synthesis section, is a prime example of green chemistry. Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and exhibit high selectivity, which reduces the need for protecting groups and minimizes byproducts. acs.org The desymmetrization of cyclohexadienones using ene-reductases showcases a highly efficient and environmentally friendly route to chiral building blocks. nih.govacs.org
Organocatalysis is often considered a "green" technology because it avoids the use of toxic and expensive heavy metals that are common in traditional catalysis. rsc.orgumb.edu Many organocatalysts are derived from natural sources, are stable, and can be used in low concentrations. chemistryresearches.ir
The use of alternative reaction media is another key aspect of green synthesis. Ionic liquids have been explored as environmentally benign solvents for the synthesis of highly substituted cyclohexene derivatives through multicomponent procedures. nih.gov These reactions often feature mild conditions, high yields, and operational simplicity. nih.gov Furthermore, solvent-free or "neat" reaction conditions are highly desirable as they eliminate solvent waste entirely. For instance, pseudo-three-component reactions to form highly substituted cyclohexanones have been successfully carried out under solvent-free conditions at moderate temperatures. chemistryresearches.irchemistryresearches.ir
Finally, developing processes that improve atom economy and energy efficiency is crucial. A novel process coupling the dehydrogenation of cyclohexanol (B46403) to cyclohexanone with the hydrogenation of furfural (B47365) over a single catalyst demonstrates an approach that maximizes energy efficiency and hydrogen utilization. rsc.org Such integrated processes represent a significant step towards more sustainable chemical manufacturing.
Reactivity and Mechanistic Pathways of 2 Cyclohexen 1 One, 2 Hydroxymethyl
Conjugate Addition Reactions (Michael-type Additions) to the α,β-Unsaturated Carbonyl System.
Conjugate addition, or Michael addition, is a key reaction of α,β-unsaturated carbonyl compounds. In the case of 2-Cyclohexen-1-one (B156087), 2-(hydroxymethyl)-, nucleophiles preferentially attack the electrophilic β-carbon, leading to a 1,4-adduct. This reactivity is a consequence of the polarization of the π-system by the electron-withdrawing carbonyl group.
Nucleophilic Addition at the β-Carbon Position.
A variety of soft nucleophiles can participate in conjugate addition to the 2-cyclohexenone core. The hydroxymethyl group at the α-position can influence the stereochemical outcome of these additions through steric hindrance or by participating in hydrogen bonding with the incoming nucleophile or catalyst.
Common nucleophiles for this transformation include enolates, amines, thiols, and organocuprates (Gilman reagents). For instance, the addition of a malonate enolate, a classic Michael donor, would be expected to yield a 3-(dicarboalkoxymethyl)cyclohexanone derivative after protonation of the intermediate enolate.
While specific studies on 2-Cyclohexen-1-one, 2-(hydroxymethyl)- are not extensively documented, the reactivity of the closely related 2-formyl-2-cyclohexenone, which is synthesized by the oxidation of 2-(hydroxymethyl)-2-cyclohexen-one, provides valuable insights. Research has shown that various nucleophiles, including dimethyl malonate, add to the β-position of this system.
| Nucleophile | Product of Conjugate Addition to 2-Formyl-2-cyclohexenone | Notes |
|---|---|---|
| Dimethyl malonate | 2-(hydroxymethylene)-3-(bis(methoxycarbonyl)methyl)cyclohexan-1-one | The product exists as the enol tautomer. |
| Malononitrile | 2-(dicyanomethyl)-2-(hydroxymethylene)cyclohexan-1-one | The reaction proceeds cleanly. |
| Methylmagnesium bromide (Grignard reagent) | 3-methyl-2-(hydroxymethylene)cyclohexan-1-one | Surprisingly undergoes 1,4-addition, though in poor yield. Grignard reagents typically favor 1,2-addition to the carbonyl group. |
Organocatalytic and Asymmetric Conjugate Additions to Cyclohexenones.
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated carbonyl compounds. Chiral amines, thioureas, and phosphoric acids are commonly employed to catalyze the conjugate addition of various nucleophiles to cyclohexenone scaffolds, affording products with high enantiomeric excess.
In the context of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-, the allylic hydroxyl group could play a crucial role in these transformations. It can act as a directing group, interacting with the chiral catalyst or the nucleophile through hydrogen bonding, thereby influencing the facial selectivity of the nucleophilic attack.
For example, the asymmetric addition of thiols to cyclic enones, catalyzed by cinchona alkaloid-derived thiourea catalysts, is a well-established method for the synthesis of chiral sulfur-containing compounds. The application of such a catalyst to 2-Cyclohexen-1-one, 2-(hydroxymethyl)- would be expected to yield an enantioenriched 3-thiocyclohexanone derivative. The stereochemical outcome would be dictated by the specific chiral catalyst employed.
| Catalyst Type | Typical Nucleophile | Expected Product with 2-Cyclohexen-1-one, 2-(hydroxymethyl)- | Potential Influence of Hydroxymethyl Group |
|---|---|---|---|
| Chiral Primary/Secondary Amines (e.g., proline derivatives) | Ketones, Aldehydes | Chiral 3-substituted cyclohexanone (B45756) | Hydrogen bonding with the catalyst or nucleophile, directing the stereochemical outcome. |
| Chiral Thioureas (e.g., Takemoto's catalyst) | Nitroalkanes, Malonates, Thiols | Enantioenriched 3-substituted cyclohexanone | Can act as a hydrogen bond donor to the catalyst, influencing the transition state geometry. |
| Chiral Phosphoric Acids (e.g., TRIP) | Indoles, Pyrroles | Optically active 3-heteroaryl cyclohexanone | The hydroxyl group can be protonated by the Brønsted acid catalyst, potentially altering the reactivity. |
Cycloaddition Reactions, including Diels-Alder Chemistry, Involving the 2-Cyclohexen-1-one, 2-(hydroxymethyl)- Moiety.
The carbon-carbon double bond in 2-Cyclohexen-1-one, 2-(hydroxymethyl)- can participate in various cycloaddition reactions. As a dienophile in the Diels-Alder reaction, its reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. The presence of the hydroxymethyl group can influence the stereoselectivity of the cycloaddition.
In a typical Diels-Alder reaction, 2-Cyclohexen-1-one, 2-(hydroxymethyl)- would react with a conjugated diene to form a bicyclic system. For instance, reaction with a simple diene like 1,3-butadiene would yield a substituted decalinone system. The endo/exo selectivity of the reaction would be influenced by secondary orbital interactions and steric effects. The hydroxymethyl group may sterically disfavor the approach of the diene from one face of the dienophile.
While specific Diels-Alder reactions involving 2-Cyclohexen-1-one, 2-(hydroxymethyl)- are not widely reported, studies on similar 2-substituted cyclohexenones demonstrate the feasibility of these transformations. For example, 2-carbomethoxy-2-cyclohexen-1-one has been shown to undergo Lewis acid-catalyzed Diels-Alder reactions with various dienes to afford cis-fused octalone systems.
Beyond the [4+2] Diels-Alder cycloaddition, the enone moiety can also participate in [2+2] photocycloadditions with alkenes. This reaction typically proceeds through a triplet excited state of the enone and leads to the formation of a cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of these reactions are often complex and depend on the specific substrates and reaction conditions.
Chemoselective Hydrogenation and Other Reduction Pathways of the Carbonyl and Alkene Functionalities.
The presence of two reducible functional groups, the carbon-carbon double bond and the carbonyl group, in 2-Cyclohexen-1-one, 2-(hydroxymethyl)- presents a challenge in terms of chemoselectivity. Different reducing agents and reaction conditions can be employed to selectively reduce one functional group over the other.
Hydrogenation of the Alkene: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) typically leads to the reduction of the carbon-carbon double bond to afford the corresponding saturated ketone, 2-(hydroxymethyl)cyclohexanone. This is a common and efficient method for the selective reduction of the alkene in α,β-unsaturated ketones.
Reduction of the Carbonyl Group: Selective reduction of the carbonyl group to an alcohol can be achieved using specific reagents that favor 1,2-addition over 1,4-addition. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a classic method for the chemoselective 1,2-reduction of enones to allylic alcohols. nih.govwikipedia.orgchegg.comlibretexts.orgmdma.ch In the case of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-, this would yield cyclohex-2-ene-1,2-diyl)dimethanol.
Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the carbonyl group and the carbon-carbon double bond, leading to the formation of 2-(hydroxymethyl)cyclohexanol.
| Reagent/Catalyst | Selective Reduction | Expected Product |
|---|---|---|
| H₂, Pd/C | C=C double bond | 2-(Hydroxymethyl)cyclohexanone |
| NaBH₄, CeCl₃ (Luche Reduction) | C=O carbonyl group (1,2-reduction) | (Cyclohex-2-ene-1,2-diyl)dimethanol |
| NaBH₄ | Mixture of 1,2- and 1,4-reduction products | Mixture of (Cyclohex-2-ene-1,2-diyl)dimethanol and 2-(Hydroxymethyl)cyclohexanone |
| LiAlH₄ | Both C=C and C=O | 2-(Hydroxymethyl)cyclohexanol |
Oxidative Transformations and Epoxidation Reactions of the Unsaturated Ring.
The alkene functionality in 2-Cyclohexen-1-one, 2-(hydroxymethyl)- is susceptible to various oxidative transformations, most notably epoxidation. The allylic hydroxymethyl group can play a significant directing role in these reactions, influencing the stereochemical outcome.
Epoxidation of the double bond can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is expected to proceed via the "butterfly" transition state, delivering the oxygen atom to the face of the double bond. For allylic alcohols, the hydroxyl group can direct the epoxidation to occur on the same face (syn-epoxidation) through hydrogen bonding with the peroxy acid. Thus, the epoxidation of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- with m-CPBA is likely to produce the syn-epoxide with high diastereoselectivity.
For asymmetric epoxidation, the Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. researchgate.netorganic-chemistry.orgwikipedia.org This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the (+)- or (-)-DET ligand determines the enantiomer of the resulting epoxy alcohol. Given that 2-Cyclohexen-1-one, 2-(hydroxymethyl)- is an allylic alcohol, it is an excellent candidate for this transformation to produce an enantioenriched epoxy alcohol.
Other oxidative transformations could include dihydroxylation using osmium tetroxide or potassium permanganate, which would lead to the formation of a triol. The stereochemistry of the dihydroxylation would also be influenced by the allylic hydroxyl group.
Rearrangement Reactions and Annulation Procedures Utilizing 2-Cyclohexen-1-one, 2-(hydroxymethyl)-.
The structural features of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- make it a valuable precursor for various rearrangement and annulation reactions, enabling the construction of more complex molecular architectures.
Annulation Reactions: The Robinson annulation is a classic method for the formation of a six-membered ring, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. libretexts.orgorgsyn.orgorganicreactions.orgjk-sci.comwikipedia.orglibretexts.org In this context, 2-Cyclohexen-1-one, 2-(hydroxymethyl)- can act as the Michael acceptor. For example, reaction with an enolate of a ketone would lead to a 1,5-diketone intermediate which, upon intramolecular aldol condensation, would form a new fused six-membered ring, resulting in a substituted decalinone system. The hydroxymethyl group would be retained in the final product, offering a handle for further functionalization.
Rearrangement Reactions: The diol products obtained from the reduction or dihydroxylation of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- can undergo acid-catalyzed rearrangements such as the pinacol rearrangement. jk-sci.comwikipedia.orgopenstax.org For instance, if the double bond is first reduced and the carbonyl group is converted to a diol (e.g., via a Grignard reaction followed by reduction), the resulting 1,2-diol could undergo a pinacol rearrangement to afford a spirocyclic ketone. The migratory aptitude of the adjacent groups would determine the final product.
The allylic alcohol functionality itself can participate in rearrangements. For example, under acidic conditions, an allylic rearrangement could potentially occur, although this is less common for this specific substrate.
Mechanistic Investigations of Key Transformations and Reaction Intermediates
The chemical versatility of 2-(hydroxymethyl)-2-cyclohexen-1-one stems from the strategic placement of its functional groups: a reactive α,β-unsaturated ketone system, a primary allylic alcohol, and a chiral center. This arrangement allows for a multitude of transformations, with the underlying mechanisms often being intricate and subject to subtle electronic and steric influences.
The Morita-Baylis-Hillman Reaction Mechanism: A Gateway to Understanding
The formation of 2-(hydroxymethyl)-2-cyclohexen-1-one from 2-cyclohexenone and formaldehyde (B43269) via the Morita-Baylis-Hillman (MBH) reaction is a well-studied process that offers a blueprint for its reactivity. The generally accepted mechanism proceeds through a three-step sequence initiated by a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine (B1218219).
Michael Addition: The reaction commences with a conjugate (Michael) addition of the nucleophilic catalyst to the β-position of the 2-cyclohexenone ring. This step generates a zwitterionic enolate intermediate, which is stabilized by resonance. The formation of this intermediate is crucial as it transforms the α-carbon into a nucleophilic center.
Aldol Addition: The generated enolate then undergoes an aldol-type addition to the electrophilic carbonyl carbon of formaldehyde. This carbon-carbon bond-forming step results in a new zwitterionic intermediate, an alkoxide.
Elimination: The final step involves the elimination of the catalyst to regenerate the α,β-double bond and yield the final product, 2-(hydroxymethyl)-2-cyclohexen-1-one. This step is often proposed to occur via an E1cb-type mechanism, where a proton transfer is followed by the departure of the catalyst.
The nature of the catalyst and the solvent system can significantly influence the reaction rate and yield. For instance, the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst in an aqueous medium has been reported to be effective for the synthesis of 2-(hydroxymethyl)cyclohex-2-en-1-one derivatives.
Key Reaction Intermediates
The transient species formed during the transformations of 2-(hydroxymethyl)-2-cyclohexen-1-one are pivotal to understanding the reaction pathways. While direct observation of these intermediates can be challenging due to their short lifetimes, their existence is supported by kinetic studies, computational modeling, and trapping experiments.
| Intermediate | Description | Role in Mechanism |
| Zwitterionic Enolate | Formed from the Michael addition of the nucleophilic catalyst to the α,β-unsaturated ketone. | Acts as the key nucleophile in the subsequent aldol addition step of the MBH reaction. |
| Alkoxide Intermediate | Generated after the aldol addition of the zwitterionic enolate to an aldehyde. | Precursor to the final product, undergoing proton transfer and catalyst elimination. |
Table 1: Key Intermediates in the Formation of 2-(Hydroxymethyl)-2-cyclohexen-1-one
Mechanistic Pathways in Subsequent Transformations
The reactivity of 2-(hydroxymethyl)-2-cyclohexen-1-one extends beyond its formation. The presence of the allylic hydroxyl group opens avenues for various substitution and rearrangement reactions. Mechanistic investigations into these transformations are crucial for harnessing the synthetic potential of this adduct.
One notable transformation is the retro-Baylis-Hillman reaction , which is essentially the reverse of the formation process. Under certain conditions, typically basic or thermal, the molecule can decompose back to 2-cyclohexenone and formaldehyde. The mechanism follows the reverse of the forward reaction, initiated by the abstraction of the hydroxyl proton, leading to a retro-aldol-type fragmentation.
Furthermore, the hydroxyl group can be derivatized or substituted, leading to a wide range of functionalized cyclohexenone derivatives. These reactions often proceed through mechanisms involving the activation of the hydroxyl group, for example, by protonation or conversion to a better leaving group, followed by nucleophilic attack. The regioselectivity of these reactions is a key area of mechanistic investigation, with the electronic nature of the nucleophile and the reaction conditions playing a determining role.
Exploration of 2 Cyclohexen 1 One, 2 Hydroxymethyl As a Versatile Chemical Scaffold and Precursor
Synthesis of Advanced Functionalized Cyclohexenone Derivatives from 2-Cyclohexen-1-one (B156087), 2-(hydroxymethyl)-
The strategic positioning of the ketone, alkene, and hydroxyl functionalities in 2-Cyclohexen-1-one, 2-(hydroxymethyl)- allows for a variety of transformations to generate advanced, functionalized derivatives. The reactivity of each functional group can be selectively exploited to introduce new structural motifs.
A key transformation of 2-(hydroxymethyl)-2-cyclohexenone is its oxidation to the corresponding α,β-unsaturated aldehyde, 2-formyl-2-cyclohexenone. mdpi.com This conversion is significant as it transforms the starting material into a doubly-activated system, ripe for a range of nucleophilic additions and cycloadditions. The Dess-Martin periodinane (DMP) has been shown to be an effective oxidant for this purpose, providing the aldehyde in high yield and purity. mdpi.com The resulting 2-formyl-2-cyclohexenone is a versatile intermediate that can undergo various reactions, including Michael additions. mdpi.comnih.gov For instance, the conjugate addition of dimethyl malonate to 2-formyl-2-cyclohexenone proceeds in good yield, demonstrating the potential to build more complex carbon skeletons. mdpi.com
The table below summarizes the conversion of 2-(hydroxymethyl)-2-cyclohexenone to 2-formyl-2-cyclohexenone and a subsequent functionalization reaction.
| Starting Material | Reagent/Conditions | Product | Yield (%) | Ref |
| 2-(hydroxymethyl)-2-cyclohexenone | Dess-Martin periodinane (DMP), CH₂Cl₂ | 2-formyl-2-cyclohexenone | ~95 | mdpi.com |
| 2-formyl-2-cyclohexenone | Dimethyl malonate, NaH, THF | Methyl 2-methoxycarbonyl-3-(3-oxocyclohex-1-en-1-yl)propanoate | 60 | mdpi.com |
The hydroxyl group itself can be subjected to various functionalization reactions, such as etherification or esterification, to introduce protecting groups or to append other molecular fragments. These modifications can alter the steric and electronic properties of the molecule, influencing the outcome of subsequent reactions.
Role in the Construction of Spirocyclic and Fused Ring Systems
The inherent functionalities of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- make it a potential precursor for the construction of more complex ring systems, including spirocyclic and fused rings, which are common motifs in natural products and pharmaceutically active compounds.
Fused Ring Systems: A notable application of functionalized cyclohexenones is in the synthesis of fused ring systems. For example, derivatives of 4-hydroxy-2-cyclohexenone have been utilized as key intermediates in the stereoselective synthesis of nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold. mdpi.comnih.gov In these syntheses, the cyclohexenone ring serves as the foundation upon which the second ring is constructed. A common strategy involves the cyclopropanation of the double bond of the cyclohexenone ring. The Corey-Chaykovsky reaction, for instance, which uses a sulfur ylide, can be employed for the cyclopropanation of electron-deficient alkenes like those in cyclohexenones, leading to the formation of a bicyclo[4.1.0]heptanone system.
While direct examples starting from 2-Cyclohexen-1-one, 2-(hydroxymethyl)- are not extensively documented, its derivative, 2-formyl-2-cyclohexenone, is a candidate for cycloaddition reactions that can lead to fused systems. As a heterodiene in [4+2] cycloadditions, it can react with dienophiles to form dihydropyran-fused rings. nih.gov
Spirocyclic Systems: Spirocycles are three-dimensional structures that are of increasing interest in drug discovery. uab.catresearchgate.net The construction of spirocycles often involves intramolecular reactions where a side chain attached to a cyclic core attacks a functional group within the ring. The ketone functionality in 2-Cyclohexen-1-one, 2-(hydroxymethyl)- provides a key electrophilic site for such cyclizations. For instance, the hydroxymethyl group could be elaborated into a longer chain containing a nucleophilic moiety, which could then undergo an intramolecular reaction with the ketone or the enone system to form a spirocyclic structure. While specific examples utilizing 2-Cyclohexen-1-one, 2-(hydroxymethyl)- are not prevalent in the literature, the general principles of spirocyclization suggest its potential in this area.
Utilization in the Total Synthesis of Complex Natural Products and Bioactive Analogues
The cyclohexenone motif is a common structural element in a wide array of natural products. Consequently, functionalized cyclohexenones are valuable chiral building blocks in their total synthesis.
Although direct applications of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- in total synthesis are not widely reported, closely related structures have proven to be pivotal. For example, a formal enantioselective synthesis of (+)-Paeonilactone B, a natural product with a complex cage-like structure, has been accomplished starting from (S)-(+)-carvone, a substituted cyclohexenone. researchgate.net This synthesis highlights the utility of the cyclohexenone scaffold in constructing intricate molecular architectures.
The synthesis of nucleoside analogues with potential antiviral activity also showcases the importance of functionalized cyclohexenones. In one study, enantiomerically enriched 4-hydroxy-2-cyclohexenone derivatives were used to synthesize novel nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold. mdpi.comnih.gov These analogues were tested for their activity against Herpes Simplex Virus Type 1 (HSV-1) thymidine (B127349) kinase. mdpi.comnih.gov This demonstrates how a simple cyclohexenone core can be elaborated into complex, biologically relevant molecules.
The table below shows examples of complex molecules synthesized from cyclohexenone-based starting materials.
| Starting Material Type | Target Molecule/Analogue | Synthetic Strategy Highlight | Ref |
| Substituted Cyclohexenone (e.g., (S)-(+)-carvone) | (+)-Paeonilactone B (Formal Synthesis) | Palladium-catalyzed 1,4-oxylactonization | researchgate.net |
| Functionalized 4-hydroxy-2-cyclohexenone | Bicyclo[4.1.0]heptane Nucleoside Analogues | Asymmetric transfer hydrogenation, cyclopropanation | mdpi.comnih.gov |
Scaffold Hopping Strategies in Chemical Structure Space Based on the Cyclohexenone Core
Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure of a molecule to discover new chemotypes with improved properties, such as enhanced biological activity or better pharmacokinetic profiles. semanticscholar.orgnih.gov The cyclohexenone ring, with its combination of a rigid scaffold and multiple functionalization points, represents a viable starting point for such strategies.
Scaffold hopping can be broadly categorized into several approaches:
Heterocycle Replacement: Replacing the carbocyclic cyclohexenone ring with a heterocyclic analogue. This can alter the molecule's polarity, solubility, and metabolic stability. nih.gov
Ring Opening or Closure: The cyclohexenone ring can be cleaved to generate an acyclic structure or used as a template to construct larger or smaller ring systems.
Topology-based Hopping: This involves finding a completely different scaffold that can present the key pharmacophoric groups in a similar spatial arrangement to the original molecule. nih.gov
The 2-Cyclohexen-1-one, 2-(hydroxymethyl)- scaffold offers several handles for modification that are amenable to scaffold hopping strategies. The ketone can be replaced with a heterocycle, the ring can be opened via retro-synthetic approaches, or the substituents can be used as anchor points to explore different core structures. While specific, documented examples of scaffold hopping originating directly from 2-Cyclohexen-1-one, 2-(hydroxymethyl)- are not readily found in the literature, the principles of this strategy are highly applicable to this versatile scaffold. The ability to functionalize the ketone, the double bond, and the hydroxymethyl group provides a rich platform for generating diverse molecular architectures, which is the essence of scaffold hopping in the exploration of new chemical space for drug discovery. rsc.org
Computational and Theoretical Studies on 2 Cyclohexen 1 One, 2 Hydroxymethyl
Density Functional Theory (DFT) Calculations for Geometrical Optimization, Electronic Structure, and Reactivity Predictions.
Density Functional Theory (DFT) stands as a robust method for investigating the electronic structure of molecules, balancing computational cost with high accuracy. For 2-Cyclohexen-1-one (B156087), 2-(hydroxymethyl)-, DFT calculations are pivotal in elucidating its fundamental chemical characteristics.
Geometrical Optimization: The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable conformation. Using a functional such as B3LYP with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface are determined. mdpi.com For analogous cyclohexenone systems, DFT has been successfully used to obtain optimized geometries that are in good agreement with experimental data from X-ray crystallography. lew.roresearchgate.net
Electronic Structure and Reactivity Descriptors: Following optimization, a wealth of information about the electronic properties can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as the HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netacs.org A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. In studies of similar cyclohexanone (B45756) derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.netacs.org
Further analysis, such as Natural Bond Orbital (NBO) and Mulliken population analysis, can provide insights into the charge distribution across the molecule. lew.ro
Illustrative DFT-Calculated Properties for a Cyclohexenone Scaffold This table presents typical data that would be generated for 2-Cyclohexen-1-one, 2-(hydroxymethyl)- based on studies of similar compounds.
| Parameter | Representative Value | Significance |
|---|---|---|
| Optimized Total Energy | Varies (e.g., in Hartrees) | The minimum energy of the most stable conformation. |
| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ionization potential. |
| LUMO Energy | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the electron affinity. |
| HOMO-LUMO Gap | ~ 5.0 eV | An indicator of chemical reactivity and stability. |
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior.
While DFT calculations provide a static, time-averaged picture, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of the conformational landscape and dynamic behavior of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-. MD simulations track the motions of atoms over time by solving Newton's equations of motion, providing a trajectory that reveals the molecule's flexibility and interactions with its environment.
For a flexible molecule like 2-Cyclohexen-1-one, 2-(hydroxymethyl)-, MD simulations can reveal the different conformations accessible at a given temperature and the transitions between them. This is particularly relevant for understanding the orientation of the hydroxymethyl group and the puckering of the cyclohexene (B86901) ring. In studies of related compounds, MD simulations have been used to assess the stability of different conformations and to understand how intermolecular interactions, such as hydrogen bonding with a solvent, can influence the dynamic behavior.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods.
Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. imist.marsc.orgrsc.org For 2-Cyclohexen-1-one, 2-(hydroxymethyl)-, these methods can be applied to study reactions such as additions to the enone system or transformations involving the hydroxymethyl group.
By identifying the transition state—the highest energy point on the reaction coordinate—the activation energy for a proposed mechanism can be calculated. rsc.orgresearchgate.net This provides a quantitative prediction of the reaction's feasibility and rate. For example, in the study of the oxidation of cyclic olefins, DFT was used to determine that a concerted mechanism had a lower activation barrier compared to a two-step mechanism. researchgate.net Similarly, for reactions involving 2-Cyclohexen-1-one, 2-(hydroxymethyl)-, computational analysis could predict the most likely reaction pathways by comparing the activation energies of competing mechanisms.
Prediction of Spectroscopic Properties and Validation against Experimental Data.
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) spectrum of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-, by calculating its vibrational frequencies. The computed spectrum would show characteristic bands for the C=O stretch, C=C stretch, and O-H stretch, which can be correlated with experimental IR data. lew.roresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. For 2-Cyclohexen-1-one, 2-(hydroxymethyl)-, this would involve calculating the energies of electronic transitions, such as the n→π* and π→π* transitions of the enone chromophore. lew.roresearchgate.net
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful tool for structural elucidation. These calculations are highly sensitive to the molecular geometry and electronic environment.
Predicted Spectroscopic Data for 2-Cyclohexen-1-one, 2-(hydroxymethyl)- This table provides an example of the kind of spectroscopic data that can be computationally generated and compared with experimental findings.
| Spectroscopic Data | Predicted Value | Experimental Correlation |
|---|---|---|
| IR: C=O Stretch (cm⁻¹) | ~1680-1700 | Strong absorption band in the infrared spectrum. nist.gov |
| IR: O-H Stretch (cm⁻¹) | ~3400-3600 | Broad absorption band, indicative of the hydroxyl group. |
| ¹³C NMR: C=O (ppm) | ~190-200 | Chemical shift of the carbonyl carbon. |
| ¹³C NMR: C=C (ppm) | ~125-150 | Chemical shifts of the olefinic carbons. |
| UV-Vis: λmax (nm) | ~220-240 (π→π*) | Wavelength of maximum absorption for the conjugated system. |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Analogues within a Chemical Context.
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity, be it biological, chemical, or physical. nih.govnih.gov While a QSAR study requires a dataset of multiple analogues, the framework is applicable to derivatives of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-.
A QSAR study on a series of related cyclohexenone derivatives would involve calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) and then using statistical methods like multiple linear regression (MLR) to build a model that predicts the activity of interest. acs.orgnih.gov Such models can guide the synthesis of new compounds with enhanced properties by identifying the key structural features that influence the activity. For instance, a QSAR study on cyclohexane-1,3-dione derivatives identified electronic and physicochemical descriptors that were crucial for their biological activity. researchgate.netacs.org
Investigation of Biological Activity and Biochemical Interactions of 2 Cyclohexen 1 One, 2 Hydroxymethyl
In Vitro Studies on Cellular and Subcellular Systems to Assess Biological Effects
Direct in vitro studies specifically investigating the effects of 2-Cyclohexen-1-one (B156087), 2-(hydroxymethyl)- on cellular and subcellular systems are not extensively documented in the reviewed scientific literature. However, research on the parent compound, 2-Cyclohexen-1-one, provides insights into the potential biological activities of this class of compounds.
For instance, studies on 2-cyclohexen-1-one have explored its impact on various cellular processes, largely attributable to its electrophilic nature as an α,β-unsaturated ketone. This reactivity allows it to interact with cellular nucleophiles, such as proteins and peptides.
A study on the effects of 2-cyclohexene-1-one-induced glutathione (B108866) diminution investigated the physical state of brain synaptosomal membrane proteins and lipids in gerbils. nih.gov The findings suggested that glutathione depletion by 2-cyclohexen-1-one led to significant alterations in the physical state of the protein portion of cortical synaptosomal membranes. nih.gov This indicates that the parent compound can induce measurable changes at the subcellular level, specifically impacting membrane protein structures.
Given the structural similarity, it is plausible that 2-Cyclohexen-1-one, 2-(hydroxymethyl)- could exhibit comparable, albeit modulated, effects. The presence of the hydroxymethyl group might influence its cellular uptake, distribution, and reactivity with subcellular components. Further in vitro research is necessary to elucidate the specific cellular and subcellular effects of this particular derivative.
Modulation of Endogenous Biomolecules and Biochemical Pathways (e.g., Glutathione Depletion)
A well-documented effect of 2-Cyclohexen-1-one is its ability to deplete cellular glutathione (GSH). nih.gov Glutathione is a critical endogenous antioxidant, and its depletion can sensitize cells to oxidative stress. The mechanism of GSH depletion by 2-Cyclohexen-1-one involves a Michael addition reaction, where the nucleophilic thiol group of glutathione attacks the β-carbon of the α,β-unsaturated ketone.
This property has led to the use of 2-Cyclohexen-1-one as a tool in toxicological studies to investigate the roles of glutathione in cellular protection. For example, research has shown that depleting glutathione with 2-cyclohexen-1-one can exacerbate the effects of other toxins or stressors. nih.govnih.gov
One study investigated the role of glutathione in excitatory amino acid signaling in the murine hippocampus by using 2-cyclohexen-1-one to deplete endogenous glutathione. nih.gov The results indicated that glutathione depletion sensitized the hippocampus to kainic acid-induced enhancement of activator protein-1 (AP1) DNA binding, suggesting that endogenous glutathione is involved in the molecular mechanisms of transcriptional control by kainic acid signals. nih.gov Another study demonstrated that glutathione depletion by 2-cyclohexen-1-one increases the severity of membrane protein damage associated with ischemia/reperfusion injury. nih.gov
The presence of the 2-(hydroxymethyl)- group on the 2-Cyclohexen-1-one scaffold could potentially modify its reactivity towards glutathione. The hydroxyl group might alter the electrophilicity of the double bond or influence the compound's ability to be a substrate for glutathione S-transferases, the enzymes that catalyze the conjugation of glutathione to electrophilic compounds. It is conceivable that 2-Cyclohexen-1-one, 2-(hydroxymethyl)- also acts as a glutathione-depleting agent, though likely with a different potency compared to its parent compound.
| Study Focus | Model System | Compound Used | Key Finding | Reference |
| Glutathione and Excitatory Amino Acid Signaling | Murine Hippocampus | 2-Cyclohexen-1-one | Glutathione depletion enhanced AP1 DNA binding induced by kainic acid. | nih.gov |
| Glutathione and Ischemia/Reperfusion Injury | Gerbil Brain Synaptosomes | 2-Cyclohexen-1-one | Glutathione depletion increased the severity of membrane protein damage. | nih.gov |
Enzyme Inhibition and Receptor Binding Studies in Defined Biological Systems
For example, some natural and synthetic compounds containing the cyclohexenone moiety have been shown to exhibit inhibitory activity against a range of enzymes. The reactivity of the Michael acceptor is a key determinant of this activity.
Further research would be required to screen 2-Cyclohexen-1-one, 2-(hydroxymethyl)- against a panel of enzymes and receptors to determine its specific biological targets. Such studies would be crucial in understanding its potential pharmacological or toxicological effects.
Structure-Activity Relationship (SAR) Studies in Biological Contexts for Analogues (excluding clinical efficacy)
While specific structure-activity relationship (SAR) studies for a series of analogues centered around 2-Cyclohexen-1-one, 2-(hydroxymethyl)- are not published, general SAR principles for α,β-unsaturated ketones can be considered. The biological activity of these compounds is often related to their electrophilicity and steric factors.
The introduction of a hydroxymethyl group at the 2-position of the cyclohexenone ring would be expected to influence its biological activity in several ways:
Electronic Effects: The electron-withdrawing or -donating properties of the substituent can modulate the reactivity of the Michael acceptor. A hydroxymethyl group is generally considered to be weakly electron-withdrawing.
Steric Effects: The size and position of the substituent can affect the accessibility of the reactive double bond to biological nucleophiles.
Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which could influence its binding to target proteins or its solubility and distribution.
A review of SAR studies on YC-1 analogs, which are structurally different but also feature a hydroxymethyl group on a heterocyclic ring, highlights that such a group can be important for activity. nih.gov For instance, in the development of YC-1 analogs, the presence and position of substituents were found to be critical for their vasodilatory and anti-proliferative effects. nih.gov
To establish a clear SAR for 2-Cyclohexen-1-one, 2-(hydroxymethyl)-, a systematic study involving the synthesis and biological evaluation of a series of related analogues would be necessary. This would involve modifying the position and nature of the substituents on the cyclohexenone ring and assessing the impact on a relevant biological endpoint.
Role as an Intermediate or Product in Microbial Biotransformations
The role of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- as an intermediate or product in microbial biotransformations has not been specifically reported. However, microorganisms are known to metabolize a wide variety of organic compounds, including cyclic ketones and related structures. researchgate.net
Microbial transformations of cyclic ketones often involve reduction of the ketone to a secondary alcohol or reduction of the carbon-carbon double bond. For example, cyclohexanone (B45756) dehydrogenase is an enzyme that can catalyze the α,β-desaturation of cyclohexanone to 2-cyclohexen-1-one. researchgate.net
A study on the bacterial transformation of abscisic acid, a molecule containing a substituted cyclohexenone ring, by Rhodococcus sp. P1Y led to the identification of a novel metabolite, 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid. nih.govmdpi.com This demonstrates that bacteria can perform complex modifications on cyclohexenone-containing compounds.
Given these precedents, it is plausible that 2-Cyclohexen-1-one, 2-(hydroxymethyl)- could be a substrate for microbial enzymes. Potential biotransformation pathways could include:
Reduction of the ketone to form the corresponding cyclohexenol (B1201834) derivative.
Reduction of the C=C double bond to yield 2-(hydroxymethyl)cyclohexanone.
Oxidation of the hydroxymethyl group to a carboxylic acid.
Conjugation reactions, such as glycosylation.
Investigating the microbial metabolism of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- could reveal novel biocatalysts and metabolic pathways, and provide insights into its environmental fate.
| Microbial Process | Substrate/Product Class | Example Microorganism/Enzyme | Potential Transformation of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- | Reference |
| Desaturation | Cyclohexanones | Cyclohexanone Dehydrogenase | Formation from 2-(hydroxymethyl)cyclohexanone | researchgate.net |
| Degradation | Substituted Cyclohexenones | Rhodococcus sp. P1Y | Oxidation, reduction, or other modifications | nih.govmdpi.com |
| General Drug Metabolism | Various | Gut Microbiome | Reduction, hydrolysis, etc. | researchgate.net |
Emerging Research Areas and Future Perspectives on 2 Cyclohexen 1 One, 2 Hydroxymethyl Chemistry
Development of Novel Catalytic Systems for Enhanced Synthesis and Regio/Stereoselective Functionalization.
The efficient synthesis of 2-Cyclohexen-1-one (B156087), 2-(hydroxymethyl)- and its subsequent selective functionalization are paramount to its utility. A primary route to this compound involves the Baylis-Hillman reaction of 2-cyclohexen-1-one with formaldehyde (B43269). chemicalbook.com Research in this area is focused on the development of novel catalytic systems that can improve reaction rates, yields, and enantioselectivity.
Recent advancements have moved beyond traditional amine catalysts to explore more sophisticated systems. For instance, the use of phosphine (B1218219) catalysts, such as tributylphosphine (B147548) or dimethylphenylphosphine, has shown significant promise in accelerating the Morita-Baylis-Hillman reaction, a related transformation. organic-chemistry.org These catalysts have been shown to be highly effective, often in combination with specific solvent systems, to achieve high yields in shorter reaction times. organic-chemistry.org The application of such phosphine-based catalysts to the synthesis of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- represents a promising avenue for future investigation.
Furthermore, the development of chiral catalysts for the asymmetric Baylis-Hillman reaction is a key focus. While not yet extensively reported for the specific transformation yielding 2-Cyclohexen-1-one, 2-(hydroxymethyl)-, the principles from related systems are applicable. Chiral amine catalysts and bifunctional catalysts bearing both a Lewis basic site and a Brønsted acidic site are being designed to control the stereochemical outcome of the reaction, providing access to enantioenriched products.
Once synthesized, the regioselective and stereoselective functionalization of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- is a significant area of research. The presence of multiple reactive sites—the carbonyl group, the double bond, and the hydroxyl group—necessitates the use of highly selective catalytic systems. For example, asymmetric transfer hydrogenation using bifunctional ruthenium catalysts has been successfully employed for the enantioselective reduction of the ketone in related cyclohexenone systems. mdpi.com This approach could be adapted to selectively reduce the carbonyl group of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- while preserving the double bond and hydroxyl functionality.
The selective functionalization of the allylic hydroxyl group is another area of active research. Transition-metal-catalyzed allylic substitution reactions offer a powerful tool for the introduction of a wide range of substituents at the C1 position. The development of catalysts that can differentiate between the various reactive sites of the molecule is a key challenge and a focus of ongoing research.
Table 1: Comparison of Catalytic Systems for Baylis-Hillman Type Reactions
| Catalyst System | Substrate(s) | Key Advantages |
|---|---|---|
| Tributylphosphine/Dimethylphenylphosphine | 2-Cyclopenten-1-one and Formalin | Excellent yields, short reaction times organic-chemistry.org |
| Chiral Amine Catalysts | General α,β-unsaturated ketones and aldehydes | Potential for high enantioselectivity |
| Bifunctional Ru Catalysts | Cyclohexenones | High enantioselectivity in ketone reduction mdpi.com |
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches.
A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- is crucial for the rational design of improved synthetic methods. The combination of experimental studies, such as kinetic analysis and in-situ spectroscopy, with computational modeling provides a powerful platform for elucidating complex reaction pathways.
For the Baylis-Hillman reaction, computational studies can help to elucidate the role of the catalyst and the transition state structures leading to the desired product. Density Functional Theory (DFT) calculations, for example, can be used to model the reaction energy profiles for different catalytic cycles, providing insights into the factors that control the rate and selectivity of the reaction. This understanding can guide the design of new catalysts with enhanced activity and stereocontrol.
In the context of the functionalization of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-, mechanistic studies are essential for predicting and controlling regioselectivity. For example, in conjugate addition reactions to the α,β-unsaturated system, both experimental and computational methods can be used to understand the factors that favor 1,4-addition over 1,2-addition. The nature of the nucleophile, the catalyst, and the solvent all play a critical role, and a detailed mechanistic understanding can enable the fine-tuning of reaction conditions to achieve the desired outcome.
Computational studies have also been employed to understand the conformational preferences of cyclohexenone derivatives. chemicalbook.com The non-planar, six-membered ring of 2-cyclohexen-1-one possesses a degree of conformational flexibility that can influence its reactivity. chemicalbook.com Understanding the interplay between the ring conformation and the orientation of the hydroxymethyl substituent is important for predicting the stereochemical outcome of reactions.
Exploration of New Chemical Transformations and Synthetic Applications.
The unique structural features of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- make it a versatile platform for the exploration of new chemical transformations. The allylic alcohol moiety can be readily oxidized to the corresponding aldehyde, creating a highly reactive α,β-unsaturated enal. This transformation opens up a wide range of subsequent reactions, including Diels-Alder cycloadditions, Wittig-type olefination, and various nucleophilic additions to the aldehyde.
The diene system that can be generated from 2-Cyclohexen-1-one, 2-(hydroxymethyl)- is also of significant interest. For example, the hydroxyl group can be converted into a good leaving group, followed by elimination to form a substituted cyclohexadiene. These dienes can then participate in a variety of pericyclic reactions, providing access to complex polycyclic frameworks.
Furthermore, the combination of the enone and alcohol functionalities allows for tandem or cascade reactions. For instance, an intramolecular Michael addition of the hydroxyl group onto the double bond could, under appropriate conditions, lead to the formation of a bicyclic ether. The development of catalysts to promote such novel transformations is an active area of research.
The synthetic utility of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- is demonstrated by its potential as a key intermediate in the synthesis of natural products and other complex organic molecules. Its stereocontrolled functionalization can provide access to chiral building blocks that can be elaborated into a wide range of target structures.
Design and Synthesis of Bioactive Analogues for Research Probes and Tool Compounds (non-therapeutic development).
The cyclohexenone scaffold is a common motif in a variety of biologically active molecules. The ability to functionalize 2-Cyclohexen-1-one, 2-(hydroxymethyl)- in a controlled manner makes it an attractive starting material for the design and synthesis of bioactive analogues for use as research probes and tool compounds. These molecules are invaluable for studying biological processes and for the identification and validation of new drug targets.
For example, by attaching fluorescent dyes or affinity tags to the hydroxymethyl group, researchers can create molecular probes to visualize and track the localization and interactions of specific proteins or enzymes within a cell. The cyclohexenone moiety can be designed to mimic the binding motif of a natural ligand, allowing the probe to selectively target a particular biomolecule.
Furthermore, libraries of compounds based on the 2-Cyclohexen-1-one, 2-(hydroxymethyl)- scaffold can be synthesized and screened for their ability to modulate the activity of specific enzymes or receptors. The systematic variation of substituents on the cyclohexene (B86901) ring and at the hydroxymethyl position can provide valuable structure-activity relationship (SAR) data, which can guide the design of more potent and selective tool compounds. It is important to note that this research is focused on the development of compounds for fundamental research purposes and not for therapeutic applications. The synthesis of nucleoside analogues with modified sugar rings, for instance, has been explored using related cyclohexenone derivatives as starting materials. mdpi.com
Q & A
Q. What are the common synthetic routes for 2-Cyclohexen-1-one, 2-(hydroxymethyl)-, and how do reaction conditions influence yield?
The compound can be synthesized via aldol condensation or hydroxylation of pre-functionalized cyclohexenone derivatives. For example, hydroxylmethyl groups are often introduced using hydroxymethylation reagents like formaldehyde under basic conditions. Reaction temperature (e.g., 0–25°C) and solvent polarity significantly impact regioselectivity and yield. Catalytic systems, such as Lewis acids, may enhance efficiency . Characterization of intermediates via NMR (e.g., H/C) is critical to confirm structural integrity .
Q. How can researchers characterize the stereochemical and electronic properties of this compound?
Key methods include:
- X-ray crystallography : Resolve absolute configuration and bond angles (e.g., cyclohexenone ring puckering) .
- Spectroscopy : H NMR to identify hydroxylmethyl proton signals (~δ 4.2–4.5 ppm) and IR for carbonyl stretching (~1680–1720 cm) .
- Computational modeling : Density Functional Theory (DFT) to predict molecular electrostatic potential and frontier orbitals, aiding reactivity analysis .
Q. What solvents are suitable for studying its solubility and stability in vitro?
Polar aprotic solvents (e.g., DMSO, acetone) are preferred due to the compound’s moderate hydrophilicity (XlogP ~5). Stability tests should include pH-dependent degradation studies (e.g., HPLC monitoring under acidic/basic conditions) and UV-Vis spectroscopy to track carbonyl group integrity .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Use enzyme inhibition assays (e.g., cyclooxygenase or dehydrogenase targets) due to the compound’s α,β-unsaturated ketone moiety, which may act as a Michael acceptor. Cell viability assays (MTT or resazurin) in cancer/normal cell lines can assess cytotoxicity .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the cyclohexenone ring be addressed?
Regioselectivity in electrophilic additions (e.g., epoxidation) is influenced by steric hindrance from the hydroxymethyl group and conjugation effects. Strategies include:
- Steric directing groups : Introduce bulky substituents to block undesired positions.
- Solvent effects : Use low-polarity solvents to favor kinetic control .
- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL) can enforce enantioselectivity in hydroxylation .
Q. What experimental approaches validate the compound’s stability under storage and reaction conditions?
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and monitor degradation via GC-MS or LC-HRMS to identify byproducts (e.g., oxidized or dimerized species) .
- Moisture sensitivity tests : Karl Fischer titration to quantify water uptake, which may hydrolyze the ketone group .
Q. How should researchers resolve contradictions in reported physicochemical data (e.g., logP, solubility)?
Discrepancies often arise from measurement techniques. Standardize protocols:
- logP determination : Use shake-flask method with octanol/water partitioning followed by HPLC quantification.
- Solubility : Perform equilibrium solubility studies in buffered solutions (pH 1–10) to account for ionization effects .
Q. What strategies optimize toxicological profiling for derivatives of this compound?
- In silico toxicity prediction : Tools like ProTox-II or ADMET Predictor® assess mutagenicity and hepatotoxicity risks.
- Metabolite identification : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via UPLC-QTOF .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
